PI4KIIIbeta-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

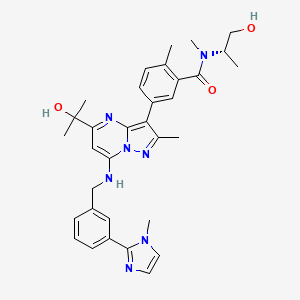

Structure

3D Structure

Properties

Molecular Formula |

C33H39N7O3 |

|---|---|

Molecular Weight |

581.7 g/mol |

IUPAC Name |

N-[(2S)-1-hydroxypropan-2-yl]-5-[5-(2-hydroxypropan-2-yl)-2-methyl-7-[[3-(1-methylimidazol-2-yl)phenyl]methylamino]pyrazolo[1,5-a]pyrimidin-3-yl]-N,2-dimethylbenzamide |

InChI |

InChI=1S/C33H39N7O3/c1-20-11-12-24(16-26(20)32(42)39(7)21(2)19-41)29-22(3)37-40-28(17-27(33(4,5)43)36-31(29)40)35-18-23-9-8-10-25(15-23)30-34-13-14-38(30)6/h8-17,21,35,41,43H,18-19H2,1-7H3/t21-/m0/s1 |

InChI Key |

LGILUCRVDGGDMI-NRFANRHFSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)[C@@H](C)CO |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)C(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of PI4KIIIbeta-IN-11 in the Inhibition of RNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positive-strand RNA (+RNA) viruses represent a significant threat to public health, encompassing a wide range of pathogens such as enteroviruses, rhinoviruses, and hepatitis C virus. These viruses manipulate host cellular machinery to create specialized replication organelles (ROs), membranous structures essential for the amplification of their genetic material. A key host factor hijacked in this process is Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), an enzyme responsible for the production of phosphatidylinositol 4-phosphate (PI4P). The enrichment of PI4P at the ROs is critical for the recruitment of viral and host factors necessary for viral replication. Consequently, PI4KIIIβ has emerged as a promising target for the development of broad-spectrum antiviral therapies. This technical guide focuses on PI4KIIIbeta-IN-11, a potent inhibitor of PI4KIIIβ, and its role in curbing the replication of RNA viruses. We will delve into its mechanism of action, present comparative quantitative data of PI4KIIIβ inhibitors, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction: The Host-Targeting Antiviral Strategy

The high mutation rates of RNA viruses pose a significant challenge to the development of effective antiviral drugs that directly target viral proteins, often leading to the rapid emergence of drug-resistant strains. A promising alternative strategy is to target host factors that are essential for viral replication but less prone to mutation.[1] Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is one such attractive host target.[1]

PI4KIIIβ is a cellular lipid kinase that plays a crucial role in the Golgi apparatus, where it catalyzes the synthesis of phosphatidylinositol 4-phosphate (PI4P).[1][2] Many +RNA viruses, including enteroviruses and rhinoviruses, hijack PI4KIIIβ to generate PI4P-enriched membranes, which serve as scaffolds for their replication organelles.[1][2][3] By inhibiting PI4KIIIβ, it is possible to disrupt the formation of these replication sites and thus halt viral proliferation across a broad spectrum of viruses.

This compound is a potent and specific inhibitor of PI4KIIIβ, with a reported mean pIC50 of at least 9.1.[4] This high potency suggests its potential as a powerful tool for studying the role of PI4KIIIβ in viral replication and as a lead compound for the development of novel antiviral therapeutics. While specific antiviral efficacy data (EC50 values) for this compound against a range of RNA viruses is not yet widely published, the extensive data available for other PI4KIIIβ inhibitors strongly supports its potential as a broad-spectrum antiviral agent.

Mechanism of Action: Disrupting the Viral Replication Factory

The antiviral activity of this compound and other PI4KIIIβ inhibitors stems from their ability to block the generation of PI4P, a critical lipid for the establishment of viral replication organelles.

The process unfolds as follows:

-

Viral Hijacking of PI4KIIIβ: Upon infection, viral proteins, such as the 3A protein of enteroviruses, recruit host cell PI4KIIIβ to specific cellular membranes.[1][3]

-

PI4P Enrichment: The recruited PI4KIIIβ locally increases the concentration of PI4P on these membranes.

-

Replication Organelle Formation: The PI4P-enriched membranes serve as a platform to recruit other viral and host factors necessary for the assembly of the viral replication complex.

-

Inhibition by this compound: this compound binds to PI4KIIIβ, inhibiting its kinase activity. This prevents the synthesis of PI4P.

-

Replication Blockade: Without the PI4P-rich environment, the formation of functional replication organelles is impaired, and viral RNA replication is effectively blocked.[1]

This mechanism of action is illustrated in the following signaling pathway diagram:

Caption: Mechanism of this compound antiviral activity.

Quantitative Data: A Comparative Overview of PI4KIIIβ Inhibitors

While specific antiviral EC50 values for this compound are not extensively documented in publicly available literature, its high pIC50 of at least 9.1 against the PI4KIIIβ enzyme indicates very potent target engagement.[4] To provide context for its potential antiviral efficacy, the following tables summarize the quantitative data for other well-characterized PI4KIIIβ inhibitors against various RNA viruses.

Table 1: In Vitro Inhibitory Activity of PI4KIIIβ Inhibitors against the Kinase

| Compound | PI4KIIIβ IC50 (nM) | PI4KIIIα IC50 (nM) | Selectivity (α vs β) | Reference |

| This compound | ~0.08 (pIC50 ≥ 9.1) | N/A | N/A | [4] |

| Compound 1 | 5.7 | 1700 | ~300-fold | [1] |

| Compound 2 | 91 | >10000 | >110-fold | [1] |

| Inhibitor 7f | 16 | >10000 | >625-fold | [5] |

| PIK93 | 19 | 1100 | ~58-fold | [6] |

| Enviroxime | 120 | 1400 | ~12-fold | [6] |

N/A: Not Available

Table 2: Antiviral Activity of PI4KIIIβ Inhibitors against Enteroviruses

| Compound | Virus | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 1 | Coxsackievirus B3 (CVB3) | CPE | 11 | 11 | >1000 | [1] |

| Compound 1 | Poliovirus 1 | CPE | 11 | 11 | >1000 | [1] |

| Compound 1 | Enterovirus 71 (EV71) | CPE | 4 | 11 | >2750 | [1] |

| Inhibitor 7f | Enterovirus 71 (EV-A71) | CPE | 11 | >100 | >9090 | [5] |

| Inhibitor 7f | Coxsackievirus A16 (CVA16) | CPE | 22 | >100 | >4545 | [5] |

| T-00127-HEV1 | Poliovirus | Pseudovirus | 770 | >125 | >162 | [7] |

Table 3: Antiviral Activity of PI4KIIIβ Inhibitors against Rhinoviruses

| Compound | Virus | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 1 | Human Rhinovirus 14 (HRV14) | CPE | 11 | 11 | >1000 | [1] |

| Compound 1 | Human Rhinovirus 2 (HRV2) | CPE | 24 | 11 | >458 | [1] |

| Inhibitor 7e | Human Rhinovirus 14 (HRV-B14) | CPE | 8 | 6.1 | 763 | [5] |

| Inhibitor 7f | Human Rhinovirus 16 (HRV-A16) | CPE | 16 | >50 | >3125 | [5] |

Table 4: Antiviral Activity of PI4KIIIβ Inhibitors against Hepatitis C Virus (HCV)

| Compound | Virus Strain/Genotype | Assay Type | EC50 (nM) | Reference |

| PIK93 | Genotype 1b replicon | Replicon | 170 | [6] |

| Enviroxime | Genotype 1b replicon | Replicon | 220 | [6] |

| AL-9 (PI4KIIIα/β inhibitor) | Genotype 1b replicon | Replicon | 290 | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of PI4KIIIβ inhibitors.

In Vitro PI4KIIIβ Kinase Assay

This assay directly measures the enzymatic activity of PI4KIIIβ and its inhibition by compounds like this compound.

Principle: The assay quantifies the amount of ADP produced from ATP during the phosphorylation of phosphatidylinositol (PI) by PI4KIIIβ. The ADP is then converted to a detectable signal, often luminescence.

Materials:

-

Recombinant human PI4KIIIβ enzyme

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

PI substrate (e.g., phosphatidylinositol/phosphatidylserine vesicles)

-

ATP

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

This compound or other test compounds

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, PI substrate, and the diluted inhibitor.

-

Add the recombinant PI4KIIIβ enzyme to initiate the reaction.

-

Add ATP to start the phosphorylation reaction and incubate at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Viral Replicon Assay

This cell-based assay measures the effect of a compound on viral RNA replication in the absence of infectious virus production.

Principle: A subgenomic viral RNA (replicon) that contains the viral non-structural proteins required for replication and a reporter gene (e.g., luciferase) is stably expressed in a cell line. The reporter gene expression is directly proportional to the level of viral RNA replication.

Materials:

-

Cell line harboring a viral replicon (e.g., Huh7 cells with an HCV replicon)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the replicon-containing cells in a 96-well plate.

-

After cell attachment, treat the cells with serial dilutions of this compound.

-

Incubate for a defined period (e.g., 48-72 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.

Caption: Workflow for a viral replicon assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from virus-induced death.

Principle: Cells are infected with a virus that causes a visible cytopathic effect (cell rounding, detachment, and lysis). The ability of an antiviral compound to prevent or reduce CPE is quantified.

Materials:

-

Susceptible host cell line (e.g., HeLa cells for rhinoviruses)

-

Virus stock

-

Cell culture medium

-

This compound or other test compounds

-

Cell viability reagent (e.g., MTS or crystal violet)

-

Microplate reader

Procedure:

-

Seed host cells in a 96-well plate.

-

Infect the cells with a known titer of the virus.

-

Add serial dilutions of this compound to the infected cells.

-

Incubate the plate until CPE is observed in the untreated virus control wells.

-

Add a cell viability reagent and measure the absorbance or fluorescence.

-

Calculate the EC50 (the concentration that protects 50% of cells from CPE).

-

In parallel, determine the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells) to assess the compound's therapeutic window.

Signaling Pathways and Logical Relationships

The inhibition of PI4KIIIβ by compounds like this compound has a cascading effect on the viral life cycle. The following diagram illustrates the logical relationship between PI4KIIIβ activity and successful viral replication.

Caption: Logical flow of PI4KIIIβ inhibition on viral replication.

Conclusion and Future Directions

This compound represents a highly potent and specific inhibitor of a crucial host factor co-opted by a wide array of RNA viruses for their replication. Its mechanism of action, the disruption of PI4P-dependent replication organelle formation, offers a promising avenue for the development of broad-spectrum antiviral drugs with a high barrier to resistance.

While the direct antiviral activity of this compound against various RNA viruses requires further quantitative characterization, the extensive data available for other PI4KIIIβ inhibitors strongly supports its therapeutic potential. Future research should focus on:

-

Determining the in vitro antiviral spectrum and potency (EC50 values) of this compound against a panel of clinically relevant RNA viruses.

-

Conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Investigating the potential for combination therapies with direct-acting antivirals to enhance efficacy and further reduce the likelihood of resistance.

The continued exploration of PI4KIIIβ inhibitors like this compound holds significant promise for expanding our arsenal against existing and emerging RNA viral threats.

References

- 1. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of PI4KIIIbeta-IN-11 on Plasmodium falciparum Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) as a drug target in Plasmodium falciparum, the causative agent of the most severe form of malaria. It focuses on the inhibitor PI4KIIIbeta-IN-11, contextualized within the broader class of PI4KIIIβ inhibitors, to offer a comprehensive resource on its mechanism of action, experimental evaluation, and the underlying signaling pathways.

Introduction

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. One such promising target is the parasite's Phosphatidylinositol 4-kinase III beta (PfPI4KIIIβ), a lipid kinase essential for multiple stages of the parasite's life cycle.[1] Inhibition of PfPI4KIIIβ has been shown to disrupt parasite development, making it a key focus for antimalarial drug discovery.[1] this compound is a potent inhibitor of PI4KIIIβ, and while specific data on its direct activity against P. falciparum is limited in publicly available literature, its high potency against the enzyme suggests potential antimalarial activity.[2][3] This guide synthesizes the current understanding of how PI4KIIIβ inhibitors, including by inference this compound, affect P. falciparum growth.

Quantitative Data on PI4KIIIβ Inhibitors

| Compound | Target | Action | Value | Parameter | P. falciparum Strain(s) | Reference |

| This compound | PI4KIIIβ | Inhibition | ≥ 9.1 | pIC50 | Not Specified | [2][3] |

| KDU691 | PI4K | Inhibition | ~118 nM | Mean IC50 | Field Isolates | [1] |

| KDU691 | PI4K | Inhibition | ~69 nM | Mean IC50 | P. vivax Field Isolates | [1] |

| KAI407 | PI4K | Inhibition | 27-70 nM | IC50 | Multiple Drug-Resistant Strains | [1] |

| UCT943 | PfPI4K | Inhibition | 5.4 nM | IC50 | NF54 | [4] |

| UCT943 | PfPI4K | Inhibition | 4.7 nM | IC50 | K1 | [4] |

| BQR-695 | PfPI4KIIIβ | Inhibition | 3.5 nM | IC50 | Not Specified | [5] |

| BQR-695 | P. falciparum | Inhibition | ~71 nM | IC50 | Asexual Blood Stages | [1] |

Mechanism of Action of PI4KIIIβ Inhibitors in P. falciparum

Inhibitors of PfPI4KIIIβ exert their antimalarial effect by disrupting a critical stage in the parasite's asexual blood-stage development. Specifically, they interfere with cytokinesis, the final stage of schizogony where daughter merozoites are formed within the infected red blood cell.[1]

The primary mechanism involves the inhibition of PfPI4KIIIβ's enzymatic activity, which is the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a crucial signaling lipid that plays a key role in regulating membrane trafficking and the recruitment of effector proteins.[1] The disruption of PI4P homeostasis leads to disorganized and incomplete segmentation of the developing merozoites, ultimately preventing the formation of viable daughter parasites.[1]

Furthermore, resistance to PI4KIIIβ inhibitors has been linked to mutations in both PfPI4KIIIβ and PfRab11a, a small GTPase involved in vesicular trafficking.[6] This suggests a functional interaction between PfPI4KIIIβ and the Rab11a-mediated trafficking pathway, which is essential for the proper formation of the daughter cell plasma membrane during merozoite budding.[1][6]

Signaling Pathway

Recent studies have begun to elucidate the signaling cascade involving PfPI4K. It has been shown that PfPI4K-generated PI4P can regulate the localization and activity of another kinase, PfCDPK7 (Calcium-Dependent Protein Kinase 7).[7] PfCDPK7, in turn, is implicated in the regulation of phospholipid biosynthesis, a process vital for the extensive membrane biogenesis that occurs during parasite replication.[7][8]

Experimental Protocols

The following section outlines a general protocol for an in-vitro growth inhibition assay to evaluate the efficacy of compounds like this compound against asexual blood-stage P. falciparum.

In Vitro P. falciparum Growth Inhibition Assay

1. Parasite Culture:

-

P. falciparum strains (e.g., 3D7, K1) are cultured in vitro in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[9]

-

The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% heat-inactivated human serum or Albumax II.

-

Parasite cultures are synchronized at the ring stage using methods such as sorbitol lysis.[10]

2. Compound Preparation:

-

This compound is dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial dilutions of the compound are prepared in culture medium, ensuring the final DMSO concentration is below a level that affects parasite viability (typically ≤0.5%).

3. Assay Procedure:

-

Synchronized ring-stage parasites are diluted to a starting parasitemia of approximately 0.5% in a 2% hematocrit suspension.[10]

-

In a 96-well microtiter plate, the parasite suspension is added to wells containing the serially diluted compound.

-

Control wells include parasites with drug-free medium (positive growth control) and uninfected erythrocytes (negative control).

-

The plate is incubated for 72 hours (to cover one full asexual cycle) under the standard culture conditions.[11]

4. Measurement of Parasite Growth:

-

Parasite growth can be quantified using various methods:

-

SYBR Green I-based fluorescence assay: After incubation, the plate is lysed, and SYBR Green I dye, which intercalates with DNA, is added. Fluorescence is measured using a microplate reader.

-

[³H]-Hypoxanthine incorporation assay: Radiolabeled hypoxanthine is added to the culture, and its incorporation into parasite nucleic acids is measured as an indicator of parasite proliferation.[11]

-

Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and parasitemia is determined by manual counting under a microscope.

-

5. Data Analysis:

-

The percentage of growth inhibition is calculated relative to the positive control.

-

The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

PfPI4KIIIβ is a validated and highly promising drug target for the development of new antimalarial therapies that can act on multiple life stages of the parasite. While specific data on this compound's activity against P. falciparum growth is not yet widely published, its potent inhibition of the target enzyme places it as a compound of significant interest. The information and protocols provided in this guide offer a framework for researchers to investigate the antimalarial potential of this compound and other related inhibitors, contributing to the ongoing effort to combat malaria.

References

- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. guidetomalariapharmacology.org [guidetomalariapharmacology.org]

- 10. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 11. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PI4KIIIbeta-IN-11 on PI4P Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PI4KIIIbeta-IN-11, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). This enzyme is a critical regulator of phosphatidylinositol 4-phosphate (PI4P) synthesis, primarily at the Golgi apparatus, and plays a crucial role in various cellular processes, including vesicular trafficking and signaling pathway modulation. PI4KIIIβ has emerged as a significant target in drug discovery, particularly for its involvement in viral replication and cancer signaling. This document details the mechanism of action of this compound, its quantitative impact on PI4KIIIβ activity and PI4P levels, and the detailed experimental protocols used for its characterization.

Core Concepts: PI4KIIIβ and PI4P Synthesis

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) at the 4'-position of the inositol ring, generating PI4P. There are four mammalian isoforms of PI4K, categorized into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ). PI4KIIIβ is predominantly localized to the Golgi complex and is essential for maintaining the structural integrity and function of this organelle. The PI4P it produces acts as a lipid second messenger, recruiting effector proteins that contain PI4P-binding domains, such as the pleckstrin homology (PH) domain. This recruitment is vital for the regulation of protein trafficking and sorting within the secretory pathway.

This compound, also known as Pipinib, was identified through a cell-based screen for inhibitors of the Hedgehog (Hh) signaling pathway. Subsequent target deconvolution revealed that its inhibitory effects on the Hh pathway are a consequence of its potent and selective inhibition of PI4KIIIβ.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound (Pipinib).

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Percent Inhibition at 10 µM |

| PI4KIIIβ | 25 ± 4 | 76 ± 2 |

| PI4KIIIα | >10,000 | 12 ± 1 |

| PI4KIIα | >10,000 | 2 ± 3 |

| PI4KIIβ | >10,000 | -1 ± 2 |

Data from Kremer et al., 2019.

Table 2: Cellular Activity of this compound (Pipinib)

| Assay | Cell Line | Endpoint | IC50 (µM) |

| Osteoblast Differentiation (Hedgehog Signaling) | C3H10T1/2 | Alkaline Phosphatase Activity | 0.5 |

| GLI Reporter Gene Assay (Hedgehog Signaling) | Shh-LIGHT2 | Luciferase Activity | 0.8 |

| PI4P Levels (Flow Cytometry) | NIH/3T3 | PI4P reduction to ~60% | 5 (at 48h) |

Data from Kremer et al., 2019.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to the characterization of this compound.

Caption: PI4KIIIβ-mediated synthesis of PI4P at the Golgi and its inhibition by this compound.

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound (Pipinib).

In Vitro PI4KIIIβ Kinase Assay

This assay measures the enzymatic activity of PI4KIIIβ and its inhibition by this compound.

-

Principle: The assay quantifies the transfer of the γ-phosphate from ATP to the lipid substrate phosphatidylinositol (PI). The amount of ADP produced is proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common method.

-

Materials:

-

Recombinant human PI4KIIIβ enzyme.

-

PI:PS (phosphatidylinositol:phosphatidylserine) lipid vesicles.

-

ATP.

-

This compound (Pipinib) at various concentrations.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS, 1 mM DTT).

-

384-well white plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of recombinant PI4KIIIβ enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing PI:PS vesicles and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular PI4P Level Quantification by Immunofluorescence

This method visualizes and quantifies the changes in cellular PI4P levels upon treatment with this compound.

-

Principle: Cells are fixed, permeabilized, and stained with a specific anti-PI4P antibody. The fluorescence intensity of the stained cells is then imaged and quantified.

-

Materials:

-

NIH/3T3 cells.

-

This compound (Pipinib).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody: anti-PI4P mouse monoclonal antibody.

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

-

DAPI for nuclear staining.

-

Mounting medium.

-

Confocal microscope.

-

-

Procedure:

-

Seed NIH/3T3 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 5 µM) or DMSO for the desired time (e.g., 6 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-PI4P antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Acquire images using a confocal microscope.

-

Quantify the fluorescence intensity of PI4P staining per cell using image analysis software (e.g., ImageJ).

-

Hedgehog Signaling Inhibition Assay (GLI-Luciferase Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of the GLI transcription factors, which are the final effectors of the Hedgehog signaling pathway.

-

Principle: A reporter cell line (e.g., Shh-LIGHT2) that contains a luciferase gene under the control of a GLI-responsive promoter is used. Inhibition of the Hedgehog pathway leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.

-

Materials:

-

Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).

-

Hedgehog pathway agonist (e.g., Purmorphamine or SAG).

-

This compound (Pipinib) at various concentrations.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

96-well white plates.

-

Luminometer.

-

-

Procedure:

-

Seed Shh-LIGHT2 cells in a 96-well white plate and allow them to adhere.

-

Treat the cells with serial dilutions of this compound or DMSO.

-

After a short pre-incubation, stimulate the Hedgehog pathway by adding a pathway agonist (e.g., 2 µM Purmorphamine). Include wells with no agonist as a negative control.

-

Incubate the cells for 48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of GLI-dependent transcription for each concentration of this compound relative to the agonist-treated control and determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for studying the roles of PI4KIIIβ and PI4P in cellular physiology and disease. Its high potency and selectivity make it a suitable probe for dissecting the specific functions of PI4KIIIβ in complex biological systems. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the fields of cell signaling, oncology, and virology. Further investigation into the therapeutic potential of this compound and similar compounds is warranted.

Role of PI4KIIIbeta in Golgi membrane trafficking

An In-depth Technical Guide on the Role of PI4KIIIbeta in Golgi Membrane Trafficking

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a pivotal enzyme in the regulation of membrane trafficking at the Golgi apparatus. It belongs to the family of phosphatidylinositol 4-kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[1][2] This lipid plays a crucial role in defining the membrane identity of the Golgi and acts as a platform for the recruitment of a multitude of effector proteins that are essential for the formation of transport vesicles destined for the plasma membrane and other cellular compartments.[3][4][5] The dysregulation of PI4KIIIβ activity has been implicated in a range of human diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[6][7][8] This guide provides a comprehensive technical overview of the core functions of PI4KIIIβ in Golgi membrane trafficking, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of the key pathways and workflows.

Core Function of PI4KIIIβ in Golgi Trafficking

The primary role of PI4KIIIβ at the Golgi is the synthesis of PI4P.[3][4] This process is tightly regulated and localized to specific sub-compartments of the Golgi. The generated PI4P serves as a docking site for a variety of effector proteins containing PI4P-binding domains, such as the Pleckstrin Homology (PH) domain.[9] The recruitment of these effectors is a critical step in the biogenesis of transport vesicles.

Regulation of PI4KIIIβ Activity and Localization

The localization and activity of PI4KIIIβ at the Golgi are controlled by a complex interplay of protein-protein and protein-lipid interactions. The small GTPase Arf1, in its GTP-bound state, is a key recruiter of PI4KIIIβ to Golgi membranes.[10][11] Additionally, the acyl-coenzyme A binding domain protein 3 (ACBD3) has been identified as another important factor in the recruitment of PI4KIIIβ to the Golgi.[2][12] The kinase activity of PI4KIIIβ can also be modulated by phosphorylation, for instance by Protein Kinase D (PKD).[7][13]

Effector Recruitment and Vesicle Formation

Once generated by PI4KIIIβ, PI4P recruits a suite of effector proteins that mediate various aspects of vesicle formation and cargo sorting. These include:

-

Adaptor Proteins: Proteins like AP-1 and GGAs (Golgi-localized, Gamma-ear containing, ARF-binding proteins) are recruited by PI4P and Arf1 to select cargo and initiate the formation of clathrin-coated vesicles.[2][14]

-

Lipid Transfer Proteins: Proteins such as FAPP2 (Four-Phosphate Adaptor Protein 2) and OSBP (Oxysterol-Binding Protein) are recruited to the Golgi by PI4P and are involved in lipid transport and the regulation of membrane composition.[9]

-

Rab GTPases: PI4KIIIβ has been shown to interact with Rab11, a small GTPase that regulates transport from the trans-Golgi network (TGN) to the plasma membrane.[5][9][15][16] This interaction is crucial for the localization of Rab11 to the Golgi.[5][16]

The coordinated action of these effectors, orchestrated by the localized production of PI4P by PI4KIIIβ, drives the budding of transport vesicles from the TGN, ensuring the correct sorting and delivery of cargo to their final destinations.

Quantitative Data

The following tables summarize key quantitative data related to PI4KIIIβ function and inhibition.

Table 1: IC50 Values of Selected PI4KIIIβ Inhibitors

| Inhibitor | IC50 (nM) | Notes | Reference |

| PI4KIIIbeta-IN-10 | 3.6 | Potent inhibitor | [3] |

| PIK-93 | 19 | Also inhibits PI3Kγ (16 nM) and PI3Kα (39 nM) | [3][17] |

| PI4KIIIbeta-IN-9 | 7 | Also inhibits PI3Kδ (152 nM) and PI3Kγ (1046 nM) | [3] |

| UCB9608 | 11 | Selective and orally active | [3][4][17] |

| BF738735 | 5.7 | Broad-spectrum antiviral activity | [4][17] |

| T-00127_HEV1 | 60 | Broad-spectrum antienterovirus compound | [3][17] |

| LASSBio-1799 | 3660 | Identified through virtual screening | [18] |

| LASSBio-1814 | 6090 | Identified through virtual screening | [18] |

Table 2: Quantitative Effects of PI4KIIIβ Depletion

| Experimental Condition | Measured Parameter | Observed Effect | Reference |

| PI4KIIIβ siRNA knockdown in MDA-MB-231 cells | Golgi PI(4)P levels | Significant reduction | [19] |

| PI4KIIIβ siRNA knockdown in MDA-MB-231 cells | Cell invasion | Significant suppression | [19] |

| Inhibition of Rab11 binding to PI4Kβ | VSV-G transport from Golgi to plasma membrane | Significantly inhibited | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of PI4KIIIβ are provided below.

In vitro PI4KIIIβ Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of PI4KIIIβ in vitro.

Materials:

-

Recombinant active PI4KIIIβ enzyme

-

PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid kinase substrate

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Test inhibitors dissolved in DMSO

-

384-well assay plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO at 100-fold the final desired concentration. Further dilute the inhibitor to 4-fold the final concentration in Kinase Assay Buffer.

-

Assay Plate Setup: Add 2.5 µL of the 4x inhibitor solution to triplicate wells of a 384-well plate. For control wells, add 2.5 µL of buffer with the corresponding DMSO concentration.

-

Kinase Addition: Prepare a 4x solution of PI4KIIIβ in Kinase Assay Buffer. Add 2.5 µL of the 4x kinase solution to each well.

-

Substrate and ATP Addition: Prepare a 2x solution of PI:PS substrate and ATP in Kinase Assay Buffer. To start the reaction, add 5 µL of this solution to each well. The final reaction volume is 10 µL.

-

Reaction Incubation: Cover the plate and incubate at room temperature for 1 hour.

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The amount of ADP produced is proportional to the kinase activity. Calculate the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Co-immunoprecipitation of PI4KIIIβ and Interacting Proteins

This protocol describes the immunoprecipitation of a "bait" protein (e.g., PI4KIIIβ) to co-purify its interacting "prey" proteins.

Materials:

-

Cultured cells expressing the proteins of interest

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

-

Antibody specific to the bait protein (e.g., anti-PI4KIIIβ)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or acidic elution buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture cells to approximately 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (lysate) to a new tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against the bait protein to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Capture of Immune Complexes:

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads with a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

For SDS-PAGE sample buffer, boil the samples at 95°C for 5 minutes to elute and denature the proteins.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against the bait and expected prey proteins, or by mass spectrometry to identify novel interactors.

-

Immunofluorescence Staining of PI4KIIIβ and Golgi Markers

This protocol allows for the visualization of the subcellular localization of PI4KIIIβ in relation to Golgi markers.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)

-

Primary antibodies (e.g., rabbit anti-PI4KIIIβ and mouse anti-GM130 for a cis-Golgi marker)

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Preparation: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Fixation:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with permeabilization solution for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking solution for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in the blocking solution.

-

Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibodies in the blocking solution.

-

Incubate the coverslips with the secondary antibody solution in a humidified chamber for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining:

-

Incubate the cells with DAPI solution for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using mounting medium.

-

Seal the edges with nail polish.

-

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Live-Cell Imaging of Golgi-to-Plasma Membrane Trafficking

This protocol uses the temperature-sensitive vesicular stomatitis virus G (VSV-G) protein tagged with GFP to visualize and quantify the rate of protein transport from the Golgi to the plasma membrane.

Materials:

-

Cells cultured in glass-bottom dishes suitable for live-cell imaging

-

Plasmid encoding a temperature-sensitive VSV-G mutant fused to GFP (VSV-G-tsO45-GFP)

-

Transfection reagent

-

Live-cell imaging medium (e.g., CO₂-independent medium)

-

Live-cell imaging microscope equipped with an environmental chamber to control temperature and CO₂

Procedure:

-

Transfection: Transfect the cells with the VSV-G-tsO45-GFP plasmid according to the manufacturer's protocol.

-

Protein Accumulation in the ER: Incubate the transfected cells at a non-permissive temperature (e.g., 40°C) for 12-24 hours. At this temperature, the VSV-G-GFP is misfolded and retained in the endoplasmic reticulum (ER).

-

Synchronous Release from the ER:

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-

Transfer the dish to the live-cell imaging microscope stage equilibrated at the permissive temperature (e.g., 32°C). This allows the VSV-G-GFP to fold correctly and exit the ER, trafficking synchronously through the secretory pathway.

-

-

Time-Lapse Imaging:

-

Acquire images of the cells at regular intervals (e.g., every 1-5 minutes) for a period of 2-3 hours.

-

Use a low laser power to minimize phototoxicity and photobleaching.

-

-

Data Analysis:

-

The VSV-G-GFP will first accumulate in the Golgi apparatus and then be transported to the plasma membrane in vesicles.

-

Quantify the fluorescence intensity of VSV-G-GFP in the Golgi region and at the plasma membrane over time using image analysis software.

-

The rate of decrease of fluorescence in the Golgi and the corresponding increase at the plasma membrane can be used to determine the kinetics of Golgi-to-plasma membrane trafficking.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of PI4KIIIβ and representative experimental workflows.

Caption: PI4KIIIbeta signaling pathway at the Golgi apparatus.

Caption: Workflow for co-immunoprecipitation experiments.

Caption: Workflow for live-cell Golgi trafficking assay.

References

- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recruitment of PI4KIIIβ to the Golgi by ACBD3 is dependent on an upstream pathway of a SNARE complex and golgins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Visualization of Intracellular Transport of Vesicular Stomatitis Virus Nucleocapsids in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arf1 directly recruits the Pik1-Frq1 PI4K complex to regulate the final stages of Golgi maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | PI4KB binds to ARF1/3:GTP at the Golgi membrane [reactome.org]

- 12. researchgate.net [researchgate.net]

- 13. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Phosphatidylinositol 4-Kinaseβ Is Critical for Functional Association of rab11 with the Golgi Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 18. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Recommended working concentration for PI4KIIIbeta-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI4KIIIbeta-IN-11 is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ), a lipid kinase crucial for various cellular processes. With a mean pIC50 value of at least 9.1, this inhibitor demonstrates high efficacy, making it a valuable tool for studying the roles of PI4KIIIβ in health and disease. Dysregulation of PI4KIIIβ has been implicated in viral replication, cancer progression, and aberrant signaling pathways, positioning this compound as a key compound for research in virology, oncology, and cell biology.

Physicochemical Properties and In Vivo Data

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₉N₇O₃ | N/A |

| Molecular Weight | 581.71 g/mol | N/A |

| Mean pIC50 | ≥ 9.1 | N/A |

| In Vitro Metabolic Stability | Intrinsic clearance of 33.7 mL/min/g in human microsomes (at 0.5 µM for 0-45 min) | N/A |

| In Vivo Rat Model | A 1 mg/kg intravenous dose resulted in a low spleen concentration of 5.54 ng/g. | N/A |

Recommended Working Concentrations

The optimal working concentration of this compound is application-dependent. The following table provides recommended starting concentrations based on data from this compound and other structurally related PI4KIIIβ inhibitors. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific assay and cell type.

| Application | Recommended Concentration Range | Notes |

| Biochemical Kinase Assays | 1 - 100 nM | The high pIC50 suggests potency in the low nanomolar range. |

| Antiviral Assays | 10 - 500 nM | Effective concentrations for other PI4KIIIβ inhibitors against various RNA viruses fall within this range. For example, the related inhibitor BF738735 shows EC50 values between 4 and 71 nM.[1] |

| Cancer Cell Proliferation Assays | 100 nM - 5 µM | Inhibition of cancer cell growth may require higher concentrations compared to enzymatic or antiviral assays. Titration is critical. |

| Hedgehog Signaling Pathway Inhibition | 100 nM - 1 µM | Based on studies with similar inhibitors targeting this pathway. |

| PI3K/Akt/Rab11a Signaling Studies | 100 nM - 1 µM | Effective concentrations for modulating these pathways are expected to be in this range. |

Experimental Protocols

Biochemical PI4KIIIβ Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from generic ADP-Glo™ kinase assay procedures and is suitable for measuring the direct inhibitory effect of this compound on PI4KIIIβ activity.[2][3]

Materials:

-

PI4KIIIβ enzyme (recombinant)

-

This compound

-

Phosphatidylinositol (PI) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Add 5 µL of the this compound dilution or vehicle control (DMSO) to the wells of the microplate.

-

Add 10 µL of a solution containing the PI4KIIIβ enzyme and PI substrate to each well.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the generated ADP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Cytopathic Effect (CPE) Assay

This protocol provides a general framework for assessing the antiviral activity of this compound against RNA viruses.[4]

Materials:

-

Susceptible host cell line (e.g., HeLa, Vero)

-

RNA virus of interest (e.g., Rhinovirus, Enterovirus)

-

This compound

-

Cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

-

After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Determine the EC50 (50% effective concentration) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

In parallel, assess the cytotoxicity (CC50) of the compound on uninfected cells.

Cancer Cell Proliferation Assay (WST-1)

This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete growth medium

-

96-well cell culture plates

-

WST-1 reagent

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium and add the prepared dilutions of the inhibitor or vehicle control to the cells.

-

Incubate for 24-72 hours, depending on the cell doubling time.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (50% growth inhibition) concentration.

Signaling Pathways and Mechanisms of Action

PI4KIIIβ in PI3K/Akt/Rab11a Signaling

PI4KIIIβ plays a significant role in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6] Interestingly, the kinase activity of PI4KIIIβ may not be essential for Akt activation. Instead, its interaction with the small GTPase Rab11a, a key regulator of endosomal recycling, appears to be critical.[5][7] PI4KIIIβ can influence the localization and function of Rab11a, thereby impacting downstream signaling events, including Akt activation.[7][8]

Caption: PI4KIIIβ interaction with Rab11a in the PI3K/Akt signaling pathway.

PI4KIIIβ in Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is vital for embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers.[9] PI4KIIIβ has been identified as a novel regulator of the Hh pathway.[10] It is thought to influence the ciliary localization of Smoothened (SMO), a key signal transducer in the pathway, by modulating the levels of phosphatidylinositol 4-phosphate (PI4P).[10] Inhibition of PI4KIIIβ can thus disrupt Hh signaling, offering a potential therapeutic strategy for Hh-driven cancers.

Caption: Role of PI4KIIIβ in the Hedgehog signaling pathway.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing the activity of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]

- 2. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The lipid kinase PI4KIIIβ is highly expressed in breast tumors and activates Akt in cooperation with Rab11a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of PI4KIIIbeta-IN-11 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the in vivo administration of PI4KIIIbeta-IN-11, a potent inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). PI4KIIIβ is a critical host factor for the replication of a broad range of RNA viruses and is implicated in the progression of certain cancers, making it a compelling target for therapeutic development. These guidelines are intended to assist researchers in designing and executing preclinical studies in mouse models to evaluate the efficacy, pharmacokinetics, and safety of this compound. Due to the limited publicly available data on the in vivo use of this compound specifically in mice, the following protocols are based on a combination of data from a rat study of this compound, general practices for in vivo mouse studies with small molecule inhibitors, and information on other selective PI4KIIIβ inhibitors. It is crucial to note that these protocols should be considered as a starting point and will require optimization and validation for specific mouse models and experimental goals.

Introduction to PI4KIIIβ and this compound

Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that phosphorylate phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger. PI4KIIIβ, in particular, plays a crucial role in the biogenesis of membranous replication organelles for many positive-sense single-stranded RNA viruses, including enteroviruses and rhinoviruses.[1][2] By inhibiting PI4KIIIβ, compounds like this compound can disrupt the viral life cycle.[1][2] Furthermore, emerging evidence suggests that PI4KIIIβ is involved in cellular processes that are hijacked by cancer cells to promote survival and metastasis, particularly in cancers with chromosome 1q amplification.

This compound is a potent and selective inhibitor of PI4KIIIβ with a mean pIC50 value of at least 9.1.[3] Its potential as a broad-spectrum antiviral and an anti-cancer agent makes it a compound of significant interest for preclinical evaluation in mouse models.

Signaling Pathway and Experimental Workflow

PI4KIIIβ Signaling Pathway

The following diagram illustrates the central role of PI4KIIIβ in the phosphoinositide signaling pathway and its subsequent impact on viral replication and cancer cell signaling.

References

- 1. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for PI4KIIIbeta-IN-11 in Malaria Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium species necessitate the discovery of novel antimalarial agents that act on new therapeutic targets. Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) has been identified as a crucial and chemically validated drug target essential for the parasite's survival across all life stages, including asexual blood stages, liver stages, and gametocytes, making it an ideal target for developing drugs that can prevent, treat, and block the transmission of malaria.[1][2] The Plasmodium falciparum PI4KIIIβ (PfPI4KIIIβ) is a lipid kinase that plays a pivotal role in intracellular signaling and membrane trafficking.[2][3]

PI4KIIIbeta-IN-11 is a potent inhibitor of PI4KIIIβ with a mean pIC50 value of 9.1.[4][5][6] Its specificity makes it a valuable chemical probe for studying the function of PfPI4KIIIβ in the malaria parasite and a promising starting point for the development of next-generation antimalarial drugs. These application notes provide an overview of the mechanism of action, key quantitative data, and detailed protocols for utilizing this compound in malaria research.

Mechanism of Action of PfPI4KIIIβ Inhibition

PfPI4KIIIβ is a key enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[7] PI4P is a critical signaling lipid that helps define organelle identity and is essential for regulating intracellular membrane trafficking.[3][7] In P. falciparum, PfPI4KIIIβ activity is linked to the function of the small GTPase Rab11a, which is involved in the final stages of parasite development within red blood cells, specifically the ingression of the plasma membrane around daughter merozoites during cytokinesis.[2][7]

Inhibition of PfPI4KIIIβ by compounds like this compound disrupts the normal distribution of PI4P, leading to a blockage in this late-stage development and preventing the formation of viable merozoites.[2][8] This mechanism of action is conserved across multiple lifecycle stages, explaining the broad-spectrum activity of PfPI4KIIIβ inhibitors.[2]

Caption: PfPI4KIIIβ signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The table below summarizes the inhibitory activity of this compound against its target enzyme and provides comparative data for other representative PfPI4KIIIβ inhibitors against various stages of the Plasmodium life cycle. This highlights the potential for this compound class to act as multi-stage antimalarials.

| Compound | Target | Assay Type | Potency | Cell Line / Parasite Stage | Citation(s) |

| This compound | PI4KIIIβ | Biochemical Assay | pIC50 ≥ 9.1 | N/A (Enzyme) | [4][5][6] |

| KDU691 | PfPI4KIIIβ | Asexual Blood Stage | IC50 ~69 nM | P. vivax (field isolate) | [2][9] |

| KDU691 | PfPI4KIIIβ | Asexual Blood Stage | IC50 ~118 nM | P. falciparum (field isolate) | [2][9] |

| KDU691 | PfPI4KIIIβ | Liver Stage | IC50 < 160 nM | P. yoelii | [2][9] |

| KDU691 | PfPI4KIIIβ | Liver Stage (Hypnozoite) | IC50 ~196 nM | P. cynomolgi | [2][9] |

| Compound 18 | PfPI4KIIIβ | Asexual Blood Stage | ED90 = 4.6 mg/kg | P. falciparum (in vivo) | [10][11] |

Experimental Workflow

The successful evaluation of a novel antimalarial candidate like this compound follows a structured experimental workflow. This process begins with primary screening against the most accessible life cycle stage (asexual blood stage), followed by secondary assays to confirm broad-spectrum activity and cytotoxicity assays to determine selectivity.

Caption: Experimental workflow for evaluating this compound as an antimalarial.

Experimental Protocols

Protocol 1: In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-Based)

This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA.

Materials:

-

P. falciparum culture (e.g., 3D7, K1, or V1/S strains) synchronized to the ring stage.[12]

-

Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin).

-

Human O+ erythrocytes.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Lysis buffer with SYBR Green I (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.2 µL/mL SYBR Green I).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Methodology:

-

Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit in complete medium.

-

Drug Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from low nanomolar to micromolar. Include drug-free (vehicle control) and uninfected erythrocyte (background) wells.

-

Plating: Add 100 µL of the parasite suspension to each well of the 96-well plate. Add 100 µL of the corresponding drug dilution to each well.

-

Incubation: Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of the SYBR Green I lysis buffer to all wells. Mix gently and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Reading: Measure the fluorescence using a plate reader.

-

Data Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Normalize the data to the drug-free control (100% growth). Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

Protocol 2: In Vitro Gametocytocidal Assay

This protocol assesses the activity of this compound against mature (Stage V) P. falciparum gametocytes, which are responsible for transmission to mosquitoes.

Materials:

-

Mature Stage V P. falciparum gametocytes.

-

Gametocyte culture medium.

-

AlamarBlue or similar viability reagent.

-

This compound stock solution.

-

96-well microplates.

-

Fluorescence/absorbance plate reader.

Methodology:

-

Gametocyte Preparation: Purify mature Stage V gametocytes from culture and adjust the concentration to approximately 1-2% gametocytemia at 2% hematocrit.

-

Drug Plating: Prepare serial dilutions of this compound in gametocyte medium and add to the 96-well plates. Include appropriate controls.

-

Incubation: Add the gametocyte suspension to the wells and incubate for 48-72 hours under standard culture conditions.

-

Viability Assessment: Add AlamarBlue reagent to each well and incubate for an additional 4-24 hours.

-

Measurement: Read the fluorescence or absorbance according to the reagent manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value as described in Protocol 1. A potent gametocytocidal activity indicates transmission-blocking potential.[10]

Protocol 3: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the selectivity of this compound by measuring its toxicity against a mammalian cell line (e.g., HepG2, HEK293T).[13][14]

Materials:

-

Mammalian cell line (e.g., HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well clear microplates.

-

Absorbance plate reader (570 nm).

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 18-24 hours at 37°C with 5% CO2 to allow for cell adherence.[14]

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Normalize the data to the vehicle control wells and calculate the 50% cytotoxic concentration (CC50) using non-linear regression. The Selectivity Index (SI) is then calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structures of PI4KIIIβ complexes show simultaneous recruitment of Rab11 and its effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. | BioWorld [bioworld.com]

- 10. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. guidetopharmacology.org [guidetopharmacology.org]

- 13. repositorio.usp.br [repositorio.usp.br]

- 14. scielo.br [scielo.br]

Application Notes and Protocols: Utilizing PI4KIIIbeta-IN-11 to Interrogate Akt Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in cellular signaling, vesicular trafficking, and the replication of various RNA viruses.[1][2] Emerging evidence has implicated PI4KIIIβ in the regulation of the Akt signaling pathway, a central node in cell survival, proliferation, and metabolism.[3][4] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]

PI4KIIIbeta-IN-11 is a potent and selective inhibitor of PI4KIIIβ with a mean pIC50 of at least 9.1.[7] These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to dissect the intricate mechanisms of Akt activation. The protocols outlined below will enable researchers to investigate both the kinase-dependent and kinase-independent roles of PI4KIIIβ in regulating Akt signaling.

Kinase-Dependent and Independent Regulation of Akt by PI4KIIIβ

Recent studies have revealed a dual mechanism by which PI4KIIIβ can influence Akt activation:

-

Kinase-Dependent Pathway: PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[8][9] PI4P serves as a precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), which is subsequently phosphorylated by phosphoinositide 3-kinase (PI3K) to produce the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 recruits Akt to the plasma membrane, leading to its phosphorylation and activation by PDK1 and mTORC2.[5][11] By inhibiting the production of PI4P, this compound can be used to probe the reliance of Akt activation on this canonical PI3K pathway.

-

Kinase-Independent Pathway: Intriguingly, research suggests that PI4KIIIβ can also promote Akt activation independently of its kinase activity.[3][4] This non-catalytic function is mediated through its interaction with the small GTPase Rab11a, which is involved in endosomal recycling.[2][3] The PI4KIIIβ-Rab11a complex appears to facilitate Akt activation through mechanisms related to endosomal trafficking.[3][4]

This compound provides a valuable tool to distinguish between these two pathways. By comparing its effects to those of kinase-dead mutants of PI4KIIIβ or siRNA-mediated knockdown, researchers can elucidate the specific contribution of PI4KIIIβ's catalytic activity to Akt signaling in their model system.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to characterize the effect of this compound on Akt activation.

Table 1: Dose-Response of this compound on Akt Phosphorylation

| Concentration of this compound (nM) | p-Akt (Ser473) Level (Normalized to Total Akt) | p-Akt (Thr308) Level (Normalized to Total Akt) |

| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |

| 1 | 0.85 ± 0.10 | 0.88 ± 0.11 |

| 10 | 0.62 ± 0.08 | 0.65 ± 0.09 |

| 100 | 0.35 ± 0.05 | 0.40 ± 0.06 |

| 1000 | 0.15 ± 0.03 | 0.18 ± 0.04 |

Table 2: Effect of this compound on Cell Viability

| Treatment | Cell Viability (% of Vehicle Control) |

| Vehicle (DMSO) | 100 ± 5.2 |

| This compound (100 nM) | 85 ± 4.1 |

| This compound (1 µM) | 62 ± 3.5 |

| Staurosporine (1 µM) | 15 ± 2.8 |

Table 3: Kinase-Independent Effect of PI4KIIIβ on Akt Activation

| Condition | p-Akt (Ser473) Level (Normalized to Total Akt) |

| Vector Control | 1.00 ± 0.10 |

| PI4KIIIβ Wild-Type Overexpression | 2.50 ± 0.25 |

| PI4KIIIβ Kinase-Dead Mutant Overexpression | 2.35 ± 0.22 |

| PI4KIIIβ WT + this compound (100 nM) | 1.20 ± 0.15 |

| PI4KIIIβ KD + this compound (100 nM) | 2.25 ± 0.20 |

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the phosphorylation status of Akt at key residues (Ser473 and Thr308) following treatment with this compound.

Materials:

-

Cell line of interest (e.g., MCF-7, BT-549)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-Akt (Thr308)

-

Mouse anti-total Akt

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional scraping.

-

Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-